2-Methyl-2-((2,2,2-trifluoroethyl)amino)propanoic acid
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Overview
Description
2-Methyl-2-((2,2,2-trifluoroethyl)amino)propanoic acid is an organic compound with the molecular formula C6H11F3NO2. This compound is characterized by the presence of a trifluoroethyl group attached to an amino propanoic acid backbone. It is used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-((2,2,2-trifluoroethyl)amino)propanoic acid typically involves the reaction of 2-methylpropanoic acid with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-((2,2,2-trifluoroethyl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
2-Methyl-2-((2,2,2-trifluoroethyl)amino)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: This compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs with specific functional groups.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-((2,2,2-trifluoroethyl)amino)propanoic acid involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-(2,2,2-trifluoroethyl)acetamide
- 2-Methylpropanoic acid
- Methyl 2-methyl-2-((2,2,2-trifluoroethyl)amino)propanoate
Uniqueness
2-Methyl-2-((2,2,2-trifluoroethyl)amino)propanoic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and specific reactivity .
Properties
Molecular Formula |
C6H10F3NO2 |
---|---|
Molecular Weight |
185.14 g/mol |
IUPAC Name |
2-methyl-2-(2,2,2-trifluoroethylamino)propanoic acid |
InChI |
InChI=1S/C6H10F3NO2/c1-5(2,4(11)12)10-3-6(7,8)9/h10H,3H2,1-2H3,(H,11,12) |
InChI Key |
GAVWOBJIJKSHBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)NCC(F)(F)F |
Origin of Product |
United States |
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